Cas no 1496575-42-8 (2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide)

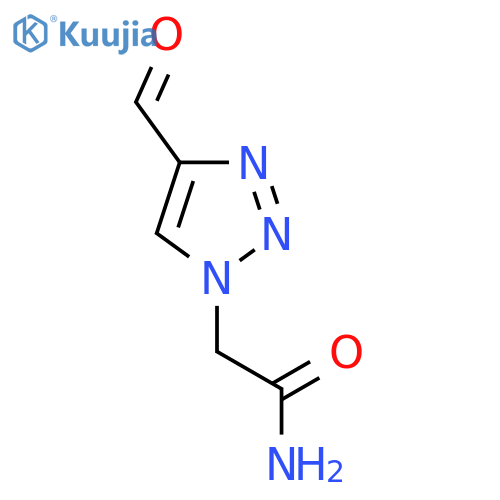

1496575-42-8 structure

商品名:2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide

CAS番号:1496575-42-8

MF:C5H6N4O2

メガワット:154.12673997879

MDL:MFCD21715365

CID:4602390

PubChem ID:66213779

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide

- 2-(4-formyltriazol-1-yl)acetamide

-

- MDL: MFCD21715365

- インチ: 1S/C5H6N4O2/c6-5(11)2-9-1-4(3-10)7-8-9/h1,3H,2H2,(H2,6,11)

- InChIKey: HHAKIUVIRGCRCW-UHFFFAOYSA-N

- ほほえんだ: O=C(CN1C=C(C=O)N=N1)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 172

- トポロジー分子極性表面積: 90.9

- 疎水性パラメータ計算基準値(XlogP): -1.5

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-250675-0.1g |

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide |

1496575-42-8 | 95% | 0.1g |

$257.0 | 2024-06-19 | |

| Enamine | EN300-250675-10.0g |

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide |

1496575-42-8 | 95% | 10.0g |

$3191.0 | 2024-06-19 | |

| Enamine | EN300-250675-1.0g |

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide |

1496575-42-8 | 95% | 1.0g |

$743.0 | 2024-06-19 | |

| Enamine | EN300-250675-0.05g |

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide |

1496575-42-8 | 95% | 0.05g |

$174.0 | 2024-06-19 | |

| Enamine | EN300-250675-0.25g |

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide |

1496575-42-8 | 95% | 0.25g |

$367.0 | 2024-06-19 | |

| Enamine | EN300-250675-5.0g |

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide |

1496575-42-8 | 95% | 5.0g |

$2152.0 | 2024-06-19 | |

| Enamine | EN300-250675-1g |

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide |

1496575-42-8 | 95% | 1g |

$743.0 | 2023-09-15 | |

| 1PlusChem | 1P01C2TG-1g |

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide |

1496575-42-8 | 95% | 1g |

$981.00 | 2024-06-20 | |

| A2B Chem LLC | AW42340-10g |

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide |

1496575-42-8 | 95% | 10g |

$3394.00 | 2024-04-20 | |

| A2B Chem LLC | AW42340-5g |

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide |

1496575-42-8 | 95% | 5g |

$2301.00 | 2024-04-20 |

2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide 関連文献

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

1496575-42-8 (2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide) 関連製品

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2279938-29-1(Alkyne-SS-COOH)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬